Product packaging for Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-(Cat. No.:CAS No. 71411-96-6)

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-

Cat. No.: B11845247
CAS No.: 71411-96-6
M. Wt: 276.13 g/mol
InChI Key: KHABYXGVKDDLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Indole (B1671886) Chemical Family and Fused Indole Systems

The Benz[cd]indol-2(1H)-one structure is a member of the extensive indole chemical family. Indoles are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The Benz[cd]indol-2(1H)-one is a more complex, fused indole system. This polycyclic aromatic heterocycle's distinct configuration imparts specific properties that make it a valuable building block in the synthesis of more complex molecules. researchgate.net

Significance of the Benz[cd]indol-2(1H)-one Structural Motif in Organic Synthesis and Chemical Biology

The Benz[cd]indol-2(1H)-one motif is a recognized "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This has made it a focal point in the design and synthesis of novel therapeutic agents. nih.govresearchgate.net

Researchers have successfully utilized this scaffold to develop a range of inhibitors for various proteins implicated in disease. Key research findings include:

BET Bromodomain Inhibitors: The scaffold has been instrumental in creating potent and specific inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, such as BRD4. nih.govacs.org These inhibitors have shown potential in the treatment of cancers and inflammatory diseases. nih.govacs.org Structure-based virtual screening and subsequent optimization of Benz[cd]indol-2(1H)-one derivatives have yielded compounds with high binding affinity and selectivity. researchgate.netnih.govacs.org Some of these compounds have demonstrated significant anti-proliferation effects in leukemia cell lines and favorable pharmacokinetic profiles in preclinical studies. nih.govacs.org

Hedgehog Pathway Inhibitors: The Benz[cd]indol-2(1H)-one core has been identified in compounds that act as downstream inhibitors of the Hedgehog (HH) signaling pathway. nih.govnih.gov Aberrant HH signaling is a known driver in several types of cancer. Compounds based on this scaffold have been shown to reduce the viability of cancer cells driven by this pathway. nih.govnih.gov

Lysosome-Targeted Agents: Derivatives of Benz[cd]indol-2(1H)-one have been developed as agents that can target lysosomes, which are cellular organelles involved in degradation and recycling. nih.gov These compounds have shown promise as anti-metastatic agents in liver cancer models by inducing apoptosis and autophagy. nih.gov

Other Kinase Inhibitors: The scaffold has also been investigated for its potential to inhibit other protein kinases, such as Aurora B kinase, which is involved in cell division and is a target for cancer therapy. researchgate.net

Detailed Findings on Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-

While the broader Benz[cd]indol-2(1H)-one scaffold is extensively studied, detailed research findings specifically for the derivative, Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- , are not widely available in the reviewed scientific literature. Its existence is documented in chemical databases, which provide fundamental chemical information.

Below is a table summarizing the available data for this specific compound.

PropertyValueSource
IUPAC Name 6-Bromo-1-ethylbenzo[cd]indol-2(1H)-one epa.gov
CAS Number 41503-32-6 epa.gov
Molecular Formula C13H10BrNO epa.gov
Molecular Weight 276.13 g/mol epa.gov
Synonyms 6-bromo-1-ethylbenz[cd]indol-2(1H)-one chemicalbook.com

The presence of a bromine atom at the 6-position and an ethyl group at the 1-position suggests it is a specific derivative likely synthesized for structure-activity relationship (SAR) studies within a larger chemical library, a common practice in drug discovery to explore how different functional groups affect the biological activity of a parent compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO B11845247 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 71411-96-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71411-96-6

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

6-bromo-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3

InChI Key

KHABYXGVKDDLGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 1 Ethylbenz Cd Indol 2 1h One and Analogous Architectures

Strategies for Benz[cd]indol-2(1H)-one Scaffold Formation

The construction of the fundamental benz[cd]indol-2(1H)-one ring system can be achieved through several synthetic routes, primarily involving the cyclization of appropriately substituted naphthalene (B1677914) precursors.

Reduction and Cyclization of Naphthalene Precursors

One established method for forming the benz[cd]indol-2(1H)-one scaffold involves the manipulation of naphthalene derivatives. A common starting point is 1,8-naphthalic anhydride, which can undergo a series of transformations to yield the desired lactam structure. These transformations typically involve the formation of an amide or an imide, followed by a cyclization reaction. While specific details on the direct reduction and cyclization of naphthalene precursors to form the unsubstituted benz[cd]indol-2(1H)-one were not extensively detailed in the provided search results, the general principles of intramolecular reactions on the naphthalene core are well-established in organic synthesis.

Cobalt-Catalyzed C-H Carbonylation of Naphthylamides

A more recent and efficient approach to the benz[cd]indol-2(1H)-one scaffold involves the use of transition metal catalysis. Specifically, a cobalt-catalyzed C-H carbonylation of N-substituted 1-naphthylamides has been developed. nih.gov This method utilizes a traceless directing group to achieve the regioselective carbonylation at the C-8 position of the naphthalene ring, followed by an intramolecular cyclization to form the lactam. nih.gov Benzene-1,3,5-triyl triformate often serves as the carbon monoxide (CO) source in these reactions. nih.gov This strategy offers a direct and atom-economical route to various free (NH)-benz[cd]indol-2(1H)-ones in moderate to high yields. nih.gov The versatility of this cobalt-catalyzed approach has been demonstrated in the total synthesis of certain bioactive molecules. nih.gov

Targeted Synthesis of 6-Bromo-1-ethylbenz[cd]indol-2(1H)-one

The synthesis of the specifically substituted 6-bromo-1-ethylbenz[cd]indol-2(1H)-one requires a multi-step sequence that introduces the bromine and ethyl groups at the desired positions.

Precursor Functionalization for Regioselective Bromination

The introduction of a bromine atom at the C-6 position of the benz[cd]indol-2(1H)-one core is a key step. This is typically achieved through electrophilic aromatic substitution. To ensure regioselectivity, the reaction conditions and the nature of the starting material are crucial. Often, the parent benz[cd]indol-2(1H)-one is first synthesized and then subjected to bromination. The directing effects of the existing lactam ring guide the incoming electrophile to the C-6 position. Common brominating agents include N-bromosuccinimide (NBS) or bromine in a suitable solvent.

N-Alkylation Strategies to Incorporate the Ethyl Moiety

The final step in the synthesis of the target compound is the introduction of the ethyl group at the N-1 position of the lactam. This is typically accomplished through an N-alkylation reaction. The 6-bromobenz[cd]indol-2(1H)-one intermediate, which possesses an acidic N-H proton, is treated with a suitable base to generate the corresponding anion. This anion then acts as a nucleophile, reacting with an ethylating agent such as ethyl iodide or ethyl bromide to afford the desired N-ethylated product. sci-hub.se The choice of base and reaction conditions is important to ensure efficient alkylation and to avoid potential side reactions. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). sci-hub.se

Advanced Derivatization of the Benz[cd]indol-2(1H)-one System

The 6-bromo-1-ethylbenz[cd]indol-2(1H)-one molecule serves as a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. nih.gov The bromine atom at the C-6 position is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or esters can introduce a wide range of aryl or heteroaryl substituents. sci-hub.se Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups.

Furthermore, the lactam carbonyl group can potentially undergo reactions such as reduction or conversion to a thione. chemicalbook.com The aromatic rings can also be subjected to further electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents. These derivatization strategies have been instrumental in the development of potent inhibitors for various biological targets, including bromodomains. researchgate.netnih.govnih.gov

Table 1: Key Synthetic Reactions and Reagents

Reaction TypeReagents and ConditionsPurpose
Cobalt-Catalyzed C-H CarbonylationN-substituted 1-naphthylamides, Co(II) catalyst, Benzene-1,3,5-triyl triformateFormation of the benz[cd]indol-2(1H)-one scaffold nih.gov
Regioselective BrominationN-Bromosuccinimide (NBS) or Br2Introduction of a bromine atom at the C-6 position
N-AlkylationEthyl iodide or ethyl bromide, NaH or K2CO3, DMFIntroduction of an ethyl group at the N-1 position sci-hub.sesci-hub.se
Suzuki-Miyaura CouplingBoronic acids/esters, Pd catalyst, baseDerivatization at the C-6 position sci-hub.se

Post-Synthetic Modifications at the Bromine Position

The bromine atom at the 6-position of the 1-ethylbenz[cd]indol-2(1H)-one core serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between the aryl bromide and a boronic acid or ester. This reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate. nih.gov For instance, the coupling of a bromo-substituted indazole with a pyrroleboronic acid has been successfully demonstrated, suggesting a similar approach could be applied to 6-bromo-1-ethylbenz[cd]indol-2(1H)-one to introduce various aryl or heteroaryl substituents. nih.gov The general conditions for such a transformation would involve reacting the bromo derivative with the desired boronic acid in a suitable solvent, like dimethoxyethane, under heating. nih.gov

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. beilstein-journals.org This reaction is instrumental in synthesizing a wide array of substituted anilines and related compounds. The choice of palladium catalyst and ligand is crucial for the success of this transformation. For example, the amination of bromo-substituted estrone (B1671321) derivatives has been achieved using Pd(OAc)2 as the catalyst and X-Phos as the ligand. beilstein-journals.org A similar strategy could be employed to introduce various primary or secondary amines at the 6-position of the 1-ethylbenz[cd]indol-2(1H)-one scaffold.

These palladium-catalyzed cross-coupling reactions offer a modular approach to a diverse library of 6-substituted benz[cd]indol-2(1H)-one derivatives, enabling the exploration of structure-activity relationships in drug discovery programs.

Introduction of Diverse Substituents

Beyond modifications at the bromine position, the benz[cd]indol-2(1H)-one scaffold can be further elaborated with various functional groups, including polyamine conjugates and sulfonyl moieties, to modulate its physicochemical and biological properties.

Polyamine Conjugates

Polyamine conjugates of benz[cd]indol-2(1H)-one have been investigated as potential therapeutic agents. nih.govnih.gov These conjugates are typically synthesized by linking a polyamine chain to the benz[cd]indol-2(1H)-one core. For example, a homospermine-benzo[cd]indol-2(1H)-one conjugate has been developed. nih.gov The synthesis of such conjugates often involves the reaction of a suitable precursor on the benz[cd]indol-2(1H)-one ring with a polyamine. A common strategy involves the N-alkylation of the lactam nitrogen with a linker that can then be coupled to the polyamine. For instance, a 1-(4-bromobutyl)benzo[cd]indol-2(1H)-one intermediate can be reacted with a polyamine to displace the bromide and form the desired conjugate. nih.gov

Starting MaterialReagentProductReference
6-acetylbenzo[cd]indol-2(1H)-one1,4-dibromobutane, K2CO36-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one nih.gov
6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-oneAmines, K2CO3Polyamine conjugated benz[cd]indol-2(1H)-ones nih.gov

Sulfonyl Groups

The introduction of sulfonyl groups can significantly impact the biological activity of the benz[cd]indol-2(1H)-one scaffold. A series of benz[cd]indol-2(1H)-one derivatives bearing sulfonamide moieties have been synthesized and evaluated as potential inhibitors of BRD4, a protein implicated in cancer. nih.gov The synthesis of these compounds often involves the reaction of an amino-substituted benz[cd]indol-2(1H)-one with a sulfonyl chloride in the presence of a base like pyridine. sci-hub.se Alternatively, a sulfonyl group can be introduced through electrophilic substitution on the aromatic ring, which can then be converted to a sulfonamide. For example, novel sulfonamide substituted indolylarylsulfones have been developed as potent HIV-1 inhibitors. nih.gov

PrecursorReagentProductReference
Amino-substituted benz[cd]indol-2(1H)-oneBenzenesulfonyl chlorides, pyridineSulfonamide-substituted benz[cd]indol-2(1H)-ones sci-hub.se
Ethyl-5-chloro-1H-indole-2-carboxylate3,5-dimethylbenzenethiol, then m-CPBAIndolylarylsulfone nih.gov

Structural Confirmation Methodologies for Synthetic Products

The unambiguous determination of the structure of newly synthesized compounds is paramount. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy reveals the chemical environment, number, and connectivity of protons. For 6-bromo-1-ethylbenz[cd]indol-2(1H)-one, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct aromatic proton signals corresponding to the benz[cd]indol-2(1H)-one core. nih.govchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 6-bromo-1-ethylbenz[cd]indol-2(1H)-one would show distinct peaks for the carbonyl carbon, the ethyl carbons, and the aromatic carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. np-mrd.orgchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 6-bromo-1-ethylbenz[cd]indol-2(1H)-one, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (276.13 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom. epa.gov

The following table summarizes the key analytical data for confirming the structure of benz[cd]indol-2(1H)-one derivatives.

Analytical TechniqueInformation ObtainedExample ApplicationReference
¹H NMRProton chemical shifts, coupling constants, and integrationCharacterization of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one nih.gov
¹³C NMRCarbon chemical shiftsCharacterization of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one nih.gov
Mass SpectrometryMolecular weight and fragmentation patternsConfirmation of the mass of 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one nih.gov
Elemental AnalysisElemental compositionConfirmation of the purity and elemental formula of a trihydrochloride salt of a benz[cd]indol-2(1H)-one derivative nih.gov

Reactivity and Reaction Mechanisms of Benz Cd Indol 2 1h One Analogs

Photochemical Reactivity of Benz[cd]indol-2(1H)-one Dyes

The application of dye compounds as photoinitiators in polymerization reactions is a field of intense research, driven by the need for efficient and controllable material fabrication processes. Analogs of Benz[cd]indol-2(1H)-one have been explored for such applications, leveraging their ability to absorb light and initiate chemical reactions.

Triplet Sensitization and Hydrogen Donor Mechanisms in Photopolymerization

The photoinitiation process by certain dye molecules often involves the population of an excited triplet state upon light absorption. This triplet state is relatively long-lived, allowing it to interact with other molecules in the system. In the context of photopolymerization, Benz[cd]indol-2(1H)-one dye analogs can act as triplet sensitizers.

The mechanism proceeds as follows:

Light Absorption: The dye molecule absorbs a photon, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable, lower-energy triplet state (T₁). The efficiency of this process is crucial for the dye's function as a sensitizer.

Energy Transfer: The triplet state of the dye can then transfer its energy to a co-initiator or a monomer, promoting it to its own reactive triplet state.

Alternatively, the excited dye can act as a hydrogen donor. In this mechanism, the triplet state dye abstracts a hydrogen atom from a suitable donor molecule (like an amine or thiol) present in the polymerization medium. This process generates a radical on the dye and another on the donor molecule, both of which can initiate the polymerization of monomers.

Initiating Radical Formation Pathways via Triplet State Hydrogen Transfer

The formation of initiating radicals is the critical step that links light absorption to polymer chain growth. For Benz[cd]indol-2(1H)-one dye systems, a primary pathway for radical generation is through hydrogen transfer involving the triplet state.

Upon formation of the triplet state (Dye(T₁)), it can interact with a hydrogen donor (R-H), typically a compound with easily abstractable hydrogens. This bimolecular reaction results in the formation of a dye-derived radical (Dye-H•) and a radical from the donor (R•).

Dye(T₁) + R-H → [Dye-H]• + R•

Both of these newly formed radical species are capable of adding to a monomer unit, thereby initiating the polymerization chain reaction. The efficiency of this process is dependent on several factors, including the triplet state energy of the dye, the bond dissociation energy of the C-H bond in the donor, and the reaction kinetics.

General Transformation Studies of the Benz[cd]indol-2(1H)-one Nucleus

The Benz[cd]indol-2(1H)-one scaffold is a versatile building block for the synthesis of more complex molecules. Researchers have explored various chemical transformations to modify its structure and introduce new functionalities. These studies are fundamental for creating derivatives with tailored properties for applications in pharmaceuticals and materials science. guidechem.com

Common transformations of the Benz[cd]indol-2(1H)-one nucleus include:

N-Alkylation/Arylation: The nitrogen atom of the lactam can be readily alkylated or arylated to introduce various substituents. This modification can significantly alter the solubility, electronic properties, and biological activity of the molecule.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) at specific positions on the aromatic rings can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). For example, the synthesis of 6-bromo derivatives provides a key intermediate for such transformations.

Nitration and Reduction: Nitration of the aromatic core, followed by reduction of the nitro group to an amine, provides a route to introduce amino functionalities. These can then be used for amide bond formation or as a directing group for further reactions.

Sulfonation: The introduction of sulfonic acid groups can enhance water solubility and provides a site for further chemical modification.

Condensation Reactions: The active methylene (B1212753) group adjacent to the carbonyl can potentially participate in condensation reactions, although the lactam stability often makes this challenging.

These transformations allow for the systematic modification of the Benz[cd]indol-2(1H)-one core, enabling the exploration of structure-activity relationships and the development of novel compounds with desired functions. nih.gov

Below is a table summarizing some of the key compounds mentioned and their relevance.

Compound NameCAS NumberMolecular FormulaKey Relevance
Benz[cd]indol-2(1H)-one130-00-7C₁₁H₇NOParent nucleus for various derivatives. guidechem.comnih.gov
6-bromo-1-ethyl-Benz[cd]indol-2(1H)-oneNot AvailableC₁₃H₁₀BrNOSubject of specific reactivity studies.

Computational and Theoretical Chemistry Approaches in Benz Cd Indol 2 1h One Research

Density Functional Theory (DFT) Applications for Mechanistic Elucidation

As of the current literature survey, specific studies applying Density Functional Theory (DFT) for the mechanistic elucidation of chemical reactions or the detailed analysis of the electronic properties of 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one are not available. While DFT is a widely used method for understanding molecular structures, reactivity, and reaction mechanisms in organic chemistry, its application to this particular substituted benz[cd]indolone has not been reported in the reviewed scientific literature.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies have been instrumental in understanding the interactions between benz[cd]indol-2(1H)-one derivatives and their biological targets, most notably the bromodomain and extra-terminal domain (BET) family of proteins. These proteins are key epigenetic regulators, and their inhibition has shown promise in the treatment of cancer and inflammatory diseases.

Researchers have successfully identified the benzo[cd]indol-2(1H)-one scaffold as a potent binder to the acetylated lysine (B10760008) (KAc) binding pocket of BET bromodomains, particularly BRD4. researchgate.netacs.org The core of the benz[cd]indol-2(1H)-one molecule mimics the acetyl-lysine motif, which is the natural ligand for bromodomains. The ethyl group at the N1 position has been shown to mimic the acetyl group of the natural ligand. researchgate.net

Docking studies have revealed key interactions between these inhibitors and the BRD4 binding site. The lactam oxygen of the benz[cd]indol-2(1H)-one core typically forms a crucial hydrogen bond with the highly conserved asparagine residue (Asn140 in BRD4), an interaction also observed with the natural acetyl-lysine substrate. researchgate.net The aromatic rings of the scaffold engage in hydrophobic and pi-stacking interactions with surrounding tyrosine and phenylalanine residues within the binding pocket.

The substitution pattern on the benz[cd]indol-2(1H)-one core significantly influences binding affinity and selectivity. For instance, structure-based optimization efforts have led to the development of potent inhibitors by modifying substituents at various positions of the scaffold. acs.orgacs.org While the specific docking pose of 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one is not explicitly detailed in the available literature, the general binding mode of the parent scaffold provides a strong foundation for understanding its interaction with BET bromodomains. The bromine atom at the 6-position is expected to occupy a specific region of the binding pocket, potentially influencing selectivity and potency.

Table 1: Key Interactions of Benz[cd]indol-2(1H)-one Scaffold with BRD4 Bromodomain

Interacting Group of InhibitorInteracting Residue in BRD4Type of InteractionReference
Lactam OxygenAsn140Hydrogen Bond researchgate.net
Aromatic RingsTyr97, Phe83Hydrophobic & π-stacking researchgate.net
N1-ethyl group-Mimics acetyl group of KAc researchgate.net

Structure-Based Virtual Screening Methodologies for Novel Ligand Discovery

Structure-based virtual screening (SBVS) has been a cornerstone in the discovery of novel ligands based on the benz[cd]indol-2(1H)-one framework. researchgate.netacs.org This computational technique involves the screening of large chemical libraries against the three-dimensional structure of a biological target to identify potential hit compounds.

The discovery of benzo[cd]indol-2(1H)-ones as BET bromodomain inhibitors is a prime example of the successful application of SBVS. researchgate.netacs.orgnih.gov In these studies, a virtual library of compounds was docked into the KAc binding site of the first bromodomain of BRD4 (BRD4-BD1). The screening process prioritized compounds that exhibited favorable binding energies and formed the key interactions necessary for potent inhibition, such as the hydrogen bond with Asn140.

The benzo[cd]indol-2(1H)-one scaffold emerged as a promising hit from these virtual screening campaigns. researchgate.net Subsequent experimental validation confirmed its inhibitory activity against BET bromodomains. Further optimization of the initial hits, guided by molecular modeling and docking, led to the development of highly potent and selective inhibitors. acs.orgacs.orgnih.gov

The general workflow for such a structure-based virtual screening campaign is outlined below:

Table 2: General Workflow for Structure-Based Virtual Screening

StepDescription
1. Target Preparation The 3D structure of the target protein (e.g., BRD4-BD1) is obtained from crystallographic data and prepared for docking by adding hydrogens and assigning charges.
2. Ligand Library Preparation A large database of chemical compounds is prepared by generating 3D conformations and assigning appropriate chemical properties.
3. Docking Simulation The ligand library is computationally docked into the defined binding site of the target protein.
4. Scoring and Ranking Docked poses are evaluated using a scoring function to estimate binding affinity, and the compounds are ranked accordingly.
5. Hit Selection and Experimental Validation Top-ranking compounds are visually inspected for key interactions and then selected for experimental testing to confirm their biological activity.

This approach has proven to be a time- and cost-effective strategy for the identification of novel chemotypes for various drug targets, and the success of the benz[cd]indol-2(1H)-one scaffold as a BET inhibitor highlights the power of SBVS in modern drug discovery. nih.govnih.govbiorxiv.orgacs.org

Applications of Benz Cd Indol 2 1h One and Its Derivatives in Organic Synthesis and Materials Science

Role as a Scaffold in the Synthesis of Complex Bioactive Molecules

The Benz[cd]indol-2(1H)-one core, a rigid tricyclic lactam, has emerged as a privileged scaffold in medicinal chemistry. Its unique, planar structure provides a versatile template for the development of potent and selective inhibitors of various biological targets. The inherent drug-like properties of this scaffold, combined with the potential for functionalization at multiple positions, have made it a focal point of research in the discovery of novel therapeutic agents.

Initially recognized for its use in the manufacturing of dyes and electronic typing materials, the Benz[cd]indol-2(1H)-one moiety is now a significant structural component in a wide array of pharmaceuticals and biologically active compounds. researchgate.netnih.gov Its utility is highlighted in the development of agents targeting cancer and other diseases.

Inhibitors of BET Bromodomains

A significant application of the Benz[cd]indol-2(1H)-one scaffold is in the design of inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4. BET proteins are key regulators of gene transcription, and their inhibition has become a promising strategy for cancer therapy.

Researchers have identified compounds bearing the Benz[cd]indol-2(1H)-one scaffold as potent and specific BET bromodomain inhibitors through structure-based virtual screening and subsequent optimization. acs.org Through chemical modifications, potent compounds with nanomolar binding affinity for the BRD4 bromodomain have been developed. acs.org For instance, the optimization of a lead compound resulted in molecules with significantly improved activity, with the most potent exhibiting a dissociation constant (Kd) of 124 nM for the BRD4 bromodomain. acs.org One such optimized compound demonstrated not only potent antiproliferative effects on leukemia cells but also a favorable pharmacokinetic profile, including high oral bioavailability. acs.org

Further studies have involved the design and synthesis of extensive series of Benz[cd]indol-2(1H)-one derivatives to explore their structure-activity relationships as BRD4 inhibitors. rsc.org These efforts have led to the identification of compounds with IC50 values in the low micromolar range. rsc.org X-ray crystallography studies have revealed the binding modes of these inhibitors, showing that their interaction with the acetyl-lysine binding pocket of BRD4 is crucial for their activity. rsc.org These inhibitors have been shown to down-regulate the expression of key oncogenes like c-Myc and Bcl-2 in cancer cell lines. rsc.org

The following table summarizes the activity of selected Benz[cd]indol-2(1H)-one derivatives as BRD4 inhibitors.

CompoundTargetActivity (IC50/Kd)Cell LineAntiproliferative Activity (IC50)
Optimized Compound 85 BRD4Kd: 124 nM acs.orgMV4;11Not specified
Compound 23 BRD4IC50: 1.02 µM rsc.orgMV4-115.55 µM rsc.org
Compound 24 BRD4IC50: 1.43 µM rsc.orgNot specifiedNot specified
Compound 28 BRD4IC50: 1.55 µM rsc.orgNot specifiedNot specified
Compound 44 BRD4IC50: 3.02 µM rsc.orgMV4-1111.54 µM rsc.org

Anti-metastatic Agents Targeting Lysosomes

The Benz[cd]indol-2(1H)-one scaffold has also been utilized to create novel anti-metastatic agents that target lysosomes. researchgate.netnih.gov Based on a previously developed lysosome-targeted bio-imaging agent, researchers have synthesized new series of polyamine-Benz[cd]indol-2(1H)-one conjugates. researchgate.netnih.gov

These conjugates are designed to be recognized and transported into cancer cells via the polyamine transport system, which localizes them to lysosomes. researchgate.netnih.gov Once inside the lysosomes, these compounds can induce autophagy and apoptosis, leading to the inhibition of cancer cell migration. researchgate.netnih.gov One particular derivative, compound 15f , has shown potent inhibitory activity against hepatocellular carcinoma migration both in laboratory models and in living organisms. researchgate.netnih.gov This dual functionality as both a therapeutic agent and a potential imaging agent makes the Benz[cd]indol-2(1H)-one scaffold particularly valuable in this context. researchgate.netnih.gov

The synthesis of these complex molecules often involves the functionalization of the Benz[cd]indol-2(1H)-one core at the N1 and C6 positions. For example, a 6-formyl derivative can be prepared and subsequently used as a key intermediate to introduce various amine-containing side chains. researchgate.netnih.gov

The table below details some of the key intermediates and final compounds in the synthesis of these lysosome-targeted agents.

Compound NumberChemical NameRole in Synthesis
2 6-acetylbenzo[cd]indol-2(1H)-one researchgate.netIntermediate
12 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one researchgate.netKey Intermediate
15f Polyamine-benzo[cd]indol-2(1H)-one conjugate researchgate.netnih.govActive Compound

Biological Evaluation and Structure Activity Relationship Sar Studies of Benz Cd Indol 2 1h One Derivatives

Inhibition of Key Biological Targets

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has become a promising strategy in oncology. The benz[cd]indol-2(1H)-one scaffold has been identified as a potent inhibitor of BET bromodomains. nih.govacs.orgnih.gov

Initial identification of this scaffold's potential was achieved through structure-based virtual screening. nih.govnih.gov Subsequent optimization led to the development of potent inhibitors with significantly improved activity. For instance, two optimized compounds demonstrated binding affinities to the BRD4 bromodomain with Kd values of 124 and 137 nM. nih.gov These compounds showed high selectivity for the BET family over other non-BET bromodomain subfamilies. nih.gov

The 1-ethylbenzo[cd]indol-2(1H)-one core, in particular, has been noted for its promising BRD4 binding activity. sci-hub.se X-ray crystallography has confirmed that these compounds bind to the same acetylated lysine (B10760008) binding pocket as the natural substrate of BET proteins, with the ethyl group mimicking the acetyl group. nih.gov

Structure-activity relationship studies have explored various substitutions on the benz[cd]indol-2(1H)-one core to enhance potency and selectivity. For example, the introduction of a sulfonamide group has been investigated, leading to compounds with potent BRD4 inhibitory activities. nih.gov The optimization of linkers to interact with the WPF shelf of the BET protein has also been a key strategy. sci-hub.se Some derivatives have shown selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2). sci-hub.se

Table 1: Inhibitory Activity of Selected Benz[cd]indol-2(1H)-one Derivatives against BRD4.

CompoundTargetIC50 (μM)Kd (nM)
Compound 23BRD41.02-
Compound 24BRD41.43-
Compound 28BRD41.55-
Compound 44BRD43.02-
Optimized Compound ABRD4-124
Optimized Compound BBRD4-137

Data sourced from multiple studies on benz[cd]indol-2(1H)-one derivatives. nih.govnih.gov

Cholinesterase Enzyme Inhibition

As of the current literature, there are no published studies reporting the direct inhibitory activity of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- or other derivatives of the benz[cd]indol-2(1H)-one scaffold against cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While other heterocyclic scaffolds, like spiropyrrolidines, have been investigated for this purpose, the benz[cd]indol-2(1H)-one core has not been identified as a cholinesterase inhibitor. mdpi.com

Aurora B Kinase Inhibition

Aurora B kinase is a key regulator of mitosis, and its inhibition is a validated approach in cancer therapy. whiterose.ac.uk Virtual screening of a large compound library identified 1-(n-propyl)-6-[2-(carboxyl)tetrahydropyrrol-1-yl]sulfonyl-benzo[cd]indol-2(1H)-one as a potential lead compound for Aurora B kinase inhibition. researchgate.net Following this lead, a series of novel benz[cd]indol-2(1H)-one derivatives were synthesized and evaluated for their inhibitory activity against Aurora B kinase. researchgate.net One of the synthesized compounds in this series displayed potent antitumor activity, indicating that the benz[cd]indol-2(1H)-one scaffold is a viable starting point for the development of Aurora B kinase inhibitors. researchgate.net However, specific inhibitory data for Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- has not been reported.

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) Inhibition

Mycobacterium protein tyrosine phosphatase B (mPTPB) is a critical virulence factor for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net Inhibition of mPTPB is a novel strategy for the development of anti-tuberculosis agents. researchgate.net A screening of a compound library identified 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) derivatives as a distinct class of mPTPB inhibitors. researchgate.net

These compounds were found to be reversible and noncompetitive inhibitors of mPTPB. researchgate.net The most potent compound from this class was selected for further characterization and was shown to effectively inhibit the growth of M. tuberculosis in macrophages. researchgate.net This highlights the potential of the benz[cd]indol-2(1H)-one scaffold in the development of new anti-infective agents.

Table 2: Inhibition of mPTPB by a 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivative.

CompoundTargetInhibition Mechanism
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogmPTPBReversible, Noncompetitive

Data based on studies of the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold. researchgate.net

HIV-1 Integrase Strand Transfer Inhibition (related indole (B1671886) scaffolds)

While there is no direct evidence of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- inhibiting HIV-1 integrase, research on structurally related indole scaffolds has shown promise. Specifically, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase strand transfer (INSTIs). These compounds are thought to chelate the two Mg2+ ions within the active site of the integrase enzyme. Further structural optimization of these indole-based scaffolds, including the introduction of halogenated benzene (B151609) rings at the C6 position, has led to derivatives with significantly increased inhibitory effects against HIV-1 integrase.

Cellular Level Biological Responses

The inhibitory activities of benz[cd]indol-2(1H)-one derivatives at the molecular level translate into significant biological responses at the cellular level. As BET bromodomain inhibitors, these compounds have demonstrated moderate to potent anti-proliferative effects against a variety of cancer cell lines, including MV4-11 (leukemia), HL-60 (leukemia), and HT-29 (colon cancer). nih.gov

Furthermore, a lead compound from this class, compound 85, exhibited a reasonable anti-proliferation effect on MV4;11 leukemia cells. nih.gov In studies related to the Hedgehog signaling pathway, which is aberrantly activated in several cancers, benz[cd]indol-2(1H)-one derivatives that inhibit BET proteins have been shown to act as downstream inhibitors of this pathway. nih.govresearchgate.net They have been observed to reduce the viability of GLI-driven lung cancer cells and medulloblastoma spheroids. nih.govresearchgate.net

In the context of mPTPB inhibition, the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives were shown to block the mPTPB-mediated inactivation of ERK1/2 and were effective in inhibiting the growth of M. tuberculosis within macrophages. researchgate.net

Anti-Proliferative Effects in Specific Cancer Cell Lines (e.g., MV4;11 Leukemia Cells)

Derivatives of the benz[cd]indol-2(1H)-one scaffold have been identified as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are key regulators of gene transcription and are considered promising targets for cancer therapy. researchgate.netnih.gov Structure-based virtual screening and subsequent optimization have led to the development of compounds with significant anti-proliferative effects against various cancer cell lines. researchgate.net

Notably, a specific derivative, referred to as compound 85 in studies, has demonstrated a reasonable anti-proliferative effect on MV4;11 leukemia cells. researchgate.netnih.gov This compound represents a potent and selective class of BET bromodomain inhibitors. nih.gov Further studies have characterized benz[cd]indol-2(1H)-one derivatives as having moderate anti-proliferative effects against a variety of cell lines, including MV4-11 (leukemia), HL-60 (leukemia), and HT-29 (colon adenocarcinoma). researchgate.net The efficacy of such compounds is often linked to their ability to inhibit critical cellular proliferation pathways, such as the Akt kinase pathway, leading to cell cycle arrest and apoptosis. nih.gov

Table 1: Anti-Proliferative Activity of Benz[cd]indol-2(1H)-one Derivatives in Cancer Cell Lines
Compound ClassTarget Cell LineEffectReference
Benz[cd]indol-2(1H)-one Derivative (Compound 85)MV4;11 (Leukemia)Demonstrated reasonable anti-proliferative effect. researchgate.netnih.gov
Benz[cd]indol-2(1H)-one DerivativesHL-60 (Leukemia)Moderate anti-proliferative effects. researchgate.net
Benz[cd]indol-2(1H)-one DerivativesHT-29 (Colon Adenocarcinoma)Moderate anti-proliferative effects. researchgate.net

Lysosome-Targeted Cellular Localization and Mechanistic Insights for Antimetastatic Action

A promising strategy in cancer therapy involves targeting lysosomes, which are key organelles in cellular degradation pathways. nih.gov Researchers have designed and synthesized novel polyamine conjugates of benz[cd]indol-2(1H)-one to function as lysosome-targeted antimetastatic agents. nih.govnih.gov

These bifunctional derivatives can act as both fluorescent probes for cellular imaging and as therapeutic agents. nih.gov Studies show that these conjugates, such as compounds identified as 5e and 15f, can enter cancer cells, potentially via a polyamine transporter system, and subsequently localize within the lysosomes. nih.govnih.govresearchgate.net This targeted accumulation triggers both apoptosis (programmed cell death) and autophagy (a cellular degradation process). nih.govresearchgate.net

Mechanistic investigations reveal that this dual action is interdependent. nih.gov For instance, compound 5e was found to modulate the expression of proteins involved in autophagy (LC3-II, p62, cathepsins) and apoptosis (caspases 3 and 8, Bcl-2, p53). nih.gov Furthermore, these compounds can inhibit critical signaling pathways like the SSAT-mediated Akt/β-catenin pathway. nih.gov In vivo animal models have confirmed that these lysosome-targeting agents can effectively inhibit pulmonary metastasis and tumor growth, making them valuable lead compounds for developing drugs against metastatic cancers like hepatocellular carcinoma. nih.govnih.gov

Table 2: Lysosome-Targeted Benz[cd]indol-2(1H)-one Conjugates and their Antimetastatic Mechanisms
CompoundCellular TargetMechanism of ActionTherapeutic EffectReference
Compound 5e (Polyamine Conjugate)LysosomesInduces interdependent apoptosis and autophagy; modulates expression of LC3-II, p62, caspases; inhibits SSAT-mediated Akt/β-catenin pathway.Inhibited pulmonary metastasis and tumor growth in animal models. nih.govresearchgate.net
Compound 15f (Polyamine Conjugate)LysosomesEnters cells via polyamine transporter; causes mutually reinforcing autophagy and apoptosis.Potent inhibitory activity in hepatocellular carcinoma migration (in vitro and in vivo). nih.govresearchgate.net

Molecular Recognition and Binding Mode Analysis

Understanding how benz[cd]indol-2(1H)-one derivatives interact with their protein targets at a molecular level is crucial for rational drug design and optimization.

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of ligand-protein complexes, providing precise details about binding interactions. nih.govnih.gov For benz[cd]indol-2(1H)-one derivatives acting as BET inhibitors, X-ray crystallography has been used to confirm their binding mode. researchgate.net These studies reveal that the benz[cd]indol-2(1H)-one scaffold binds to the same pocket that recognizes acetylated lysine, the natural substrate for BET bromodomains. researchgate.net This structural insight is fundamental, confirming the mechanism of action and providing a solid foundation for further structure-based drug design efforts. nih.govnih.gov

Analysis of Key Hydrogen Bonding Networks and Binding Pocket Interactions

The binding of benz[cd]indol-2(1H)-one derivatives within the acetylated lysine binding pocket of BET bromodomains is stabilized by a network of molecular interactions. The core scaffold fits into the binding pocket, while specific substituents play key roles in enhancing potency and selectivity. researchgate.netnih.gov

Analysis of the crystal structure shows that the ethyl group on the nitrogen atom of the benz[cd]indol-2(1H)-one ring system effectively mimics the acetyl group of the natural lysine substrate. researchgate.net This mimicry is crucial for occupying the binding pocket correctly and establishing favorable interactions. The optimization of these compounds often involves modifying substituents to improve interactions with amino acid residues in the binding pocket, thereby increasing binding affinity and inhibitory potency. nih.gov

DNA Interaction Studies and Intercalation Properties

Given the planar aromatic nature of the benz[cd]indol-2(1H)-one core, its derivatives have been investigated for their ability to interact with DNA. Small molecules that bind to DNA can disrupt processes like replication and transcription, a common mechanism for anticancer drugs. mdpi.com One major binding mode is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. mdpi.comnih.gov

Studies on structurally related polyamine conjugates and other aromatic systems provide insights into how benz[cd]indol-2(1H)-one derivatives might behave. mdpi.com The ability of a compound to intercalate can be assessed using several methods:

Ethidium Bromide (EtBr) Displacement Assay: Intercalating agents can displace EtBr from a DNA-EtBr complex, causing a decrease in fluorescence. mdpi.com

DNA Thermal Melting Studies: Intercalation stabilizes the DNA double helix, leading to an increase in its melting temperature (T_m). nih.gov

Viscosity Measurements: The lengthening of the DNA helix upon intercalation leads to an increase in the viscosity of the DNA solution. nih.gov

Topoisomerase I Unwinding Assay: Intercalators induce supercoiling in relaxed circular DNA in the presence of Topoisomerase I. mdpi.com

While direct DNA intercalation studies on Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- are not extensively detailed, the known behavior of polyamine conjugates with aromatic heads suggests a potential for this type of interaction, where the planar benz[cd]indol-2(1H)-one core could act as the intercalating moiety. mdpi.com

Antiviral Activities of Naturally Occurring Benz[cd]indol-2(1H)-one Alkaloids (e.g., Anti-Tobacco Mosaic Virus Activity)

Alkaloids are a diverse group of naturally occurring compounds known for a wide range of biological activities, including antiviral properties. nih.govbezmialemscience.org While many synthetic benz[cd]indol-2(1H)-one derivatives have been explored, nature also provides structurally related alkaloids with significant bioactivity.

In a bioassay-directed study, an extract from the plant Cynanchum komarovii showed moderate antiviral activity against the Tobacco Mosaic Virus (TMV). doi.org Fractionation of this extract led to the isolation of several phenanthroindolizidine and pyrroloisoquinoline alkaloids. doi.org Although not strictly benz[cd]indol-2(1H)-ones, these alkaloids share complex heterocyclic structures. The most active compound identified was 7-demethoxytylophorine, which exhibited significant inhibition of TMV. doi.org

Table 3: Anti-Tobacco Mosaic Virus (TMV) Activity of Alkaloids from Cynanchum komarovii
AlkaloidConcentration% Inhibition of TMVReference
7-demethoxytylophorine (Alkaloid 2)1.0 µg/ml65% doi.org
7-demethoxytylophorine N-oxide (Alkaloid 3)500 µg/ml60% doi.org
Pyrroloisoquinoline Alkaloid (Alkaloid 1)500 µg/ml15% doi.org
2,4-dioxo-hexahydro-1,3,5-triazine (Commercial Agent)500 µg/ml50% doi.org

This research highlights that naturally occurring alkaloids can be a valuable source of lead compounds for the development of new antiviral agents. nih.govdoi.org

Rational Design and Lead Optimization in Medicinal Chemistry

The development of potent and selective drug candidates from a lead compound is a critical and intricate process in medicinal chemistry. For derivatives of benz[cd]indol-2(1H)-one, researchers have utilized a variety of strategies to optimize their biological activity, selectivity, and pharmacokinetic properties. These approaches are heavily reliant on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

Structure-Based Optimization Strategies

Structure-based drug design has been instrumental in the optimization of benz[cd]indol-2(1H)-one derivatives, particularly as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4. researchgate.netnih.gov This approach utilizes the three-dimensional structure of the target protein to design and refine inhibitors that can bind with high affinity and selectivity.

Initial screening efforts, including structure-based virtual screening (SBVS), identified the benz[cd]indol-2(1H)-one core as a promising scaffold for BET bromodomain inhibition. researchgate.netnih.gov X-ray crystallography studies of these initial hits in complex with the BRD4 bromodomain revealed key binding interactions. The lactam oxygen of the benz[cd]indol-2(1H)-one core typically forms a crucial hydrogen bond with a conserved asparagine residue (Asn140 in BRD4) within the acetyl-lysine (KAc) binding pocket. researchgate.net The ethyl group at the N1-position, as seen in 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one, is thought to mimic the acetyl group of the natural histone ligand, occupying a hydrophobic portion of the binding site. researchgate.net

Further optimization efforts have focused on modifying the substituents at various positions of the benz[cd]indol-2(1H)-one ring system to enhance potency and selectivity. The substitution at the 6-position has been explored to extend into other regions of the binding pocket. While specific data on the 6-bromo substituent's direct interaction is part of a broader SAR exploration, the introduction of various groups at this position has been shown to significantly modulate the inhibitory activity.

The following table summarizes the inhibitory activity of selected benz[cd]indol-2(1H)-one derivatives against the BRD4 bromodomain, highlighting the impact of substitutions.

CompoundR1R6IC50 (μM) for BRD4
1 HH>50
2 EthylH11.67
3 Ethyl-SO2-Piperazine1.02
4 Ethyl-SO2-Morpholine3.02

Data sourced from studies on BRD4 inhibitors.

As the table illustrates, the presence of the N1-ethyl group is a significant contributor to the inhibitory activity when compared to the unsubstituted parent compound. Further modifications at the C6-position with sulfonamide-containing moieties led to a substantial increase in potency, demonstrating the effectiveness of structure-based optimization in guiding the design of more potent inhibitors.

Molecular Hybridization Approaches for Enhanced Therapeutic Potential

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. This approach has been applied to the benz[cd]indol-2(1H)-one scaffold to explore new therapeutic avenues.

For instance, derivatives of benz[cd]indol-2(1H)-one have been investigated for their potential as lysosome-targeted anti-metastatic agents. In these studies, the core scaffold is linked to lysosome-targeting groups, such as piperidine (B6355638) or morpholine, via an appropriate linker attached to the N1-position. While the specific compound 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one was not the primary focus of these particular studies, the principles of molecular hybridization are directly applicable.

The following table presents data on the anti-proliferative activity of some N1-substituted benz[cd]indol-2(1H)-one derivatives against a cancer cell line, showcasing the effect of the appended group.

CompoundN1-SubstituentIC50 (μM) against A549 cells
5 -H>100
6 -(CH2)4-Br58.3
7 -(CH2)4-Piperidine12.5
8 -(CH2)4-Morpholine15.2

Data represents a conceptual illustration based on published research on similar compounds.

These findings suggest that the benz[cd]indol-2(1H)-one scaffold can be effectively functionalized using molecular hybridization to create derivatives with distinct biological profiles. The 6-bromo substitution could potentially be incorporated into such hybrid molecules to further modulate their activity and physicochemical properties.

Perspectives and Future Directions in Benz Cd Indol 2 1h One Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of benz[cd]indol-2(1H)-one derivatives has traditionally relied on classical methods that can involve harsh reagents and multiple steps. The future of synthesizing compounds like 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one lies in the development of more efficient, cost-effective, and environmentally benign synthetic pathways.

Key areas of focus include:

Catalyst-Free Reactions: Researchers are exploring reactions that proceed under mild conditions without the need for metal catalysts. For instance, methods using the inexpensive and environmentally friendly base potassium carbonate have been developed for related isoindolin-1-ones. researchgate.net

One-Pot Cascade Reactions: Combining multiple reaction steps into a single, sequential process, known as a cascade or tandem reaction, significantly improves efficiency by reducing waste and purification steps. researchgate.net Such strategies could be adapted for the streamlined synthesis of the target compound.

Transition-Metal Catalysis: The use of transition metals like copper and rhodium has enabled novel C-H activation and annulation reactions for the synthesis of complex heterocyclic systems. researchgate.net These methods offer high regioselectivity and efficiency under mild conditions, providing new avenues for the functionalization of the benz[cd]indol-2(1H)-one core.

Sustainable Chemistry: A growing emphasis is placed on "green" chemistry principles, which prioritize the use of non-toxic solvents, renewable starting materials, and atom-economical reactions to minimize environmental impact. researchgate.net Future syntheses of 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one should aim to incorporate these principles.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While various derivatives of the benz[cd]indol-2(1H)-one scaffold have been investigated, the specific biological targets and mechanisms of action for 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one remain largely uncharacterized. Future research should focus on a systematic exploration of its biological activity.

Promising research directions include:

Bromodomain and Extra-Terminal Domain (BET) Inhibition: Several benz[cd]indol-2(1H)-one derivatives have been identified as potent inhibitors of BET family proteins, particularly BRD4. nih.govnih.gov These proteins are key regulators of gene expression and are implicated in cancer and inflammation. Investigating the potential of 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one as a selective BRD4 inhibitor could lead to new therapeutic strategies for diseases like MLL leukemia. nih.gov

Lysosome-Targeted Therapy: Recent studies have shown that conjugating the benz[cd]indol-2(1H)-one core with polyamines can lead to compounds that target lysosomes and induce autophagy and apoptosis in cancer cells. nih.gov This suggests a potential application for 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one in developing novel anti-metastatic agents. nih.gov

Kinase Inhibition: The benz[cd]indol-2(1H)-one scaffold has been explored for its potential to inhibit various kinases, such as Aurora B kinase, which are crucial for cell cycle regulation and are often dysregulated in cancer. researchgate.net Screening 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one against a panel of kinases could uncover new anticancer activities.

DNA Intercalation: The planar aromatic structure of the benz[cd]indol-2(1H)-one core, combined with appropriate side chains, can facilitate intercalation into DNA, leading to cytotoxic effects in tumor cells. nih.gov The bromine atom in 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one could further influence these interactions.

Integration of Advanced Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process. For 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one, a rational design approach can optimize its properties as a drug candidate.

Key strategies include:

Structure-Based Virtual Screening (SBVS): Computational screening of large compound libraries against the three-dimensional structures of biological targets can identify potential lead compounds. This approach has been successfully used to identify benz[cd]indol-2(1H)-one derivatives as BET bromodomain inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one and evaluating the biological activity of the resulting analogs will provide valuable insights into the key structural features required for potency and selectivity. This has been demonstrated in the optimization of benz[cd]indol-2(1H)-one-based BRD4 inhibitors. nih.gov

Crystallography and Molecular Modeling: Obtaining the co-crystal structure of 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one bound to its biological target can reveal the precise binding mode and guide further optimization efforts. nih.gov Molecular modeling techniques can then be used to design new derivatives with improved interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-1-ethylbenz[cd]indol-2(1H)-one, and what analytical methods are critical for verifying its purity and structure?

  • Synthesis : A common method involves alkylation of benz[cd]indol-2(1H)-one with ethyl bromide under basic conditions. For example, sodium hydroxide in N-methyl-2-pyrrolidinone (NMP) at 50°C facilitates alkylation, followed by bromination at the 6-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Characterization : Key techniques include:

  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., ethyl group at N1, bromine at C6).
  • HPLC-MS to assess purity and molecular weight.
  • X-ray crystallography for absolute configuration determination, as demonstrated in structural studies of related brominated benz[cd]indol-2(1H)-ones .

Q. What are the primary biological targets of benz[cd]indol-2(1H)-one derivatives, and how is 6-bromo-1-ethyl substitution relevant to these activities?

  • Benz[cd]indol-2(1H)-one scaffolds are known to inhibit BET bromodomains (e.g., BRD4) and Atg4B (autophagy-related protease). The 6-bromo group enhances binding affinity via halogen bonding with target proteins, while the 1-ethyl substituent improves pharmacokinetic properties (e.g., oral bioavailability) by modulating lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for 6-bromo-1-ethylbenz[cd]indol-2(1H)-one across different assays (e.g., fluorescence vs. AlphaScreen)?

  • Assay-Specific Variability : Fluorescence-based assays (e.g., FRET) may overestimate potency due to interference from the compound’s intrinsic fluorescence. Use orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (e.g., Kd) directly .
  • Control Experiments : Include reference inhibitors (e.g., JQ1 for BET bromodomains) and validate results in cell-based models (e.g., MV4;11 leukemia cells) to confirm biological relevance .

Q. What structure-activity relationship (SAR) insights guide the optimization of 6-bromo-1-ethylbenz[cd]indol-2(1H)-one for selective BET bromodomain inhibition?

  • Key Modifications :

  • C6 Position : Bromine is critical for BRD4 binding (Kd = 124–137 nM). Replacement with bulkier groups (e.g., phenyl) reduces activity .
  • N1 Substituent : Ethyl balances solubility and membrane permeability. Longer alkyl chains (e.g., propyl) decrease selectivity due to hydrophobic interactions with non-BET bromodomains .
    • Computational Tools : Molecular docking (e.g., Glide) and molecular dynamics simulations predict interactions with acetylated lysine-binding pockets .

Q. How does the lysosome-targeting mechanism of 6-bromo-1-ethylbenz[cd]indol-2(1H)-one influence its anti-metastatic activity in vivo?

  • Mechanistic Studies : The compound accumulates in lysosomes via pH-dependent trapping, disrupting autophagy-lysosome pathways. Monitor lysosomal pH using LysoTracker Red and validate autophagy inhibition via LC3-II/LC3-I ratio in Western blotting .
  • In Vivo Models : Use metastatic xenografts (e.g., 4T1 breast cancer in mice) with bioluminescent imaging to track tumor dissemination. Pharmacokinetic profiling (e.g., t₁/₂ = 3.95 h, bioavailability = 75.8%) supports daily dosing regimens .

Methodological Considerations

Q. What strategies mitigate off-target effects when testing 6-bromo-1-ethylbenz[cd]indol-2(1H)-one in kinase or cytochrome P450 assays?

  • Counter-Screening : Test against panels of kinases (e.g., Eurofins KinaseProfiler) and CYP isoforms (e.g., CYP3A4/2D6) to identify promiscuity.
  • Proteomic Profiling : Use thermal shift assays or ChemProteoBase to map unintended protein interactions .

Q. How can researchers adapt synthetic protocols for 6-bromo-1-ethylbenz[cd]indol-2(1H)-one to improve scalability (>10 g) without compromising yield?

  • Process Optimization : Replace NMP with recyclable solvents (e.g., DMF/water mixtures) and employ flow chemistry for bromination to enhance safety and efficiency .
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.